molecular formula C18H14N4O6S B4085741 N-(6-ACETYL-2H-13-BENZODIOXOL-5-YL)-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

N-(6-ACETYL-2H-13-BENZODIOXOL-5-YL)-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B4085741
M. Wt: 414.4 g/mol
InChI Key: YZEDGPGEWQJGHN-UHFFFAOYSA-N
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Description

N-(6-ACETYL-2H-13-BENZODIOXOL-5-YL)-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features both benzodioxole and benzodiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ACETYL-2H-13-BENZODIOXOL-5-YL)-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE likely involves multiple steps, including the formation of the benzodioxole and benzodiazole rings, followed by their functionalization and coupling. Typical reaction conditions might include:

    Formation of Benzodioxole: This could involve the cyclization of catechol derivatives with appropriate reagents.

    Formation of Benzodiazole: This might involve the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling Reactions: The final coupling of the two moieties could be achieved using thiol-based linkers under conditions such as those involving coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6-ACETYL-2H-13-BENZODIOXOL-5-YL)-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound might be susceptible to oxidation, especially at the acetyl and nitro groups.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be used as a probe or inhibitor in enzymatic studies, given its potential to interact with biological macromolecules.

Medicine

In medicinal chemistry, the compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.

    Benzodiazole Derivatives: Compounds like benzimidazole, which is used in various pharmaceutical applications.

Uniqueness

The uniqueness of N-(6-ACETYL-2H-13-BENZODIOXOL-5-YL)-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE lies in its combined structural features, which might confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O6S/c1-9(23)11-5-15-16(28-8-27-15)6-13(11)19-17(24)7-29-18-20-12-3-2-10(22(25)26)4-14(12)21-18/h2-6H,7-8H2,1H3,(H,19,24)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEDGPGEWQJGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)CSC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-])OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-ACETYL-2H-13-BENZODIOXOL-5-YL)-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(6-ACETYL-2H-13-BENZODIOXOL-5-YL)-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(6-ACETYL-2H-13-BENZODIOXOL-5-YL)-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(6-ACETYL-2H-13-BENZODIOXOL-5-YL)-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(6-ACETYL-2H-13-BENZODIOXOL-5-YL)-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(6-ACETYL-2H-13-BENZODIOXOL-5-YL)-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

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